molecular formula C7H3BrClFO4S B13575441 2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoicacid

2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoicacid

Cat. No.: B13575441
M. Wt: 317.52 g/mol
InChI Key: DFXZWAMJTOOILR-UHFFFAOYSA-N
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Description

2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-fluorobenzoic acid, followed by chlorosulfonation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while reduction can lead to the formation of simpler benzoic acid derivatives.

Scientific Research Applications

2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms. These atoms can stabilize or destabilize intermediates, affecting the overall reaction pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluorobenzoic acid
  • 3-Chlorosulfonylbenzoic acid
  • 6-Fluorobenzoic acid

Uniqueness

2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is unique due to the combination of bromine, chlorine, sulfur, and fluorine atoms on the benzoic acid core. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3BrClFO4S

Molecular Weight

317.52 g/mol

IUPAC Name

2-bromo-3-chlorosulfonyl-6-fluorobenzoic acid

InChI

InChI=1S/C7H3BrClFO4S/c8-6-4(15(9,13)14)2-1-3(10)5(6)7(11)12/h1-2H,(H,11,12)

InChI Key

DFXZWAMJTOOILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)Br)S(=O)(=O)Cl

Origin of Product

United States

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